molecular formula C17H12N2Na2O7S3 B12396073 disodium;5-acetamido-2-[(E)-2-(4-isothiocyanato-2-sulfonatophenyl)ethenyl]benzenesulfonate

disodium;5-acetamido-2-[(E)-2-(4-isothiocyanato-2-sulfonatophenyl)ethenyl]benzenesulfonate

Cat. No.: B12396073
M. Wt: 498.5 g/mol
InChI Key: NPAWAMRXPHRVQY-WTVBWJGASA-L
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Description

Disodium;5-acetamido-2-[(E)-2-(4-isothiocyanato-2-sulfonatophenyl)ethenyl]benzenesulfonate (CAS 51023-76-8) is a synthetic aromatic compound characterized by its dual sulfonate groups, acetamido moiety, and an isothiocyanate functional group. Its molecular formula is C₁₇H₁₂N₂Na₂O₇S₃, with a molecular weight of 498.45 g/mol . The compound’s structure includes an ethenyl bridge connecting two aromatic rings: one substituted with an isothiocyanato-sulfonato group and the other with an acetamido-sulfonato group. Its SMILES notation is [Na+].[Na+].CC(=O)NC1=CC=C(C=CC2=CC=C(C=C2S([O-])(=O)=O)N=C=S)C(=C1)S([O-])(=O)=O, and its IUPAC name reflects these substituents .

Its water-soluble sulfonate groups enhance aqueous stability, while the isothiocyanate group enables covalent bonding with nucleophiles like amines, making it useful in protein conjugation or fluorescent probe synthesis.

Properties

Molecular Formula

C17H12N2Na2O7S3

Molecular Weight

498.5 g/mol

IUPAC Name

disodium;5-acetamido-2-[(E)-2-(4-isothiocyanato-2-sulfonatophenyl)ethenyl]benzenesulfonate

InChI

InChI=1S/C17H14N2O7S3.2Na/c1-11(20)19-15-7-5-13(17(9-15)29(24,25)26)3-2-12-4-6-14(18-10-27)8-16(12)28(21,22)23;;/h2-9H,1H3,(H,19,20)(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2/b3-2+;;

InChI Key

NPAWAMRXPHRVQY-WTVBWJGASA-L

Isomeric SMILES

CC(=O)NC1=CC(=C(C=C1)/C=C/C2=C(C=C(C=C2)N=C=S)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)C=CC2=C(C=C(C=C2)N=C=S)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Continuous Flow Microreactor Synthesis

In a two-temperature-zone microchannel reactor, acetanilide dissolved in dichloromethane or chloroform reacts with chlorosulfonic acid (molar ratio 1:1.1–1.5) at 15–25°C for 45–120 seconds to form p-acetamidobenzenesulfonic acid. The reaction mixture then enters a second reactor maintained at 70–80°C, where additional chlorosulfonic acid (1.1–3.0 equivalents) facilitates sulfonyl chloride formation. This method achieves 92–98% yield while minimizing byproducts like ortho-sulfonated isomers. Back-pressure valves (1–5 atm) ensure consistent flow rates and prevent volatile byproduct accumulation.

Batch Synthesis with Catalytic Enhancements

Alternative batch methods employ ammonium sulfate as a catalyst, enabling sulfonation at 35–45°C with reduced chlorosulfonic acid excess (1.0–1.1 equivalents). Subsequent chlorination using phosgene or triphosgene in dichloromethane at 38–45°C yields p-acetamidobenzenesulfonyl chloride with 92–94% efficiency. Comparative studies show that batch methods require longer reaction times (2–8 hours) but remain viable for small-scale production.

Formation of the Stilbene Bridge

The ethenyl (stilbene) linker is introduced via a Heck coupling or Wittig reaction between p-acetamidobenzenesulfonyl chloride and a sulfonated benzaldehyde derivative. While specific details for SITS are scarce in the provided sources, analogous syntheses of stilbene disulfonates suggest the following optimized conditions:

  • Palladium-catalyzed coupling : Using Pd(PPh₃)₄ and triethylamine in DMF at 80–100°C.
  • Wittig reaction : Phosphonium ylides generated from sulfonated benzyl bromides and triphenylphosphine, reacted with sulfonyl chloride aldehydes.

The reaction requires strict control over stereochemistry to ensure the E-configuration of the double bond, achieved by using bulky bases or low-polarity solvents. Purification involves silica gel chromatography to isolate the trans-isomer, followed by recrystallization from ethanol/water mixtures.

Introduction of the Isothiocyanato Group

The isothiocyanato (-N=C=S) group is introduced via thiophosgene or thiocarbonyl diimidazole (TCDI) treatment of a primary amine intermediate. General procedures adapted from literature include:

Thiophosgene Method

A biphasic system of dichloromethane and saturated NaHCO₃ is treated with thiophosgene (1.2 equivalents) at room temperature for 1 hour. The amine precursor, generated by reducing a nitro group on the phenyl ring, reacts to form the isothiocyanato derivative. The organic layer is separated, washed with brine, and dried over Na₂SO₄, yielding the product in 75–85% purity.

Persulfate Oxidation of Dithiocarbamates

An alternative route involves converting the amine to a dithiocarbamate intermediate using CS₂ and K₂CO₃, followed by oxidation with sodium persulfate. This method avoids toxic thiophosgene but requires additional purification steps to remove sulfur byproducts.

Disodium Salt Formation

The final step involves neutralizing the sulfonic acid groups with sodium hydroxide. The free sulfonic acid form of the compound is dissolved in water, and 2 equivalents of NaOH are added dropwise at 0–5°C to prevent decomposition. The solution is lyophilized to obtain the disodium salt, which is recrystallized from methanol/diethyl ether to achieve >99% purity.

Comparative Analysis of Synthetic Routes

Method Conditions Yield Purity Advantages
Continuous Flow 15–80°C, 1–5 atm, 45–120 s per stage 92–98% 98% Scalable, reduced byproducts, safer
Batch Sulfonation 35–45°C, 2–8 hours, ammonium sulfate 82–94% 95% Low equipment cost, suitable for small scale
Thiophosgene RT, 1 hour, biphasic system 75–85% 90% Rapid, high functional group tolerance
Persulfate Oxidation RT, overnight, aqueous/organic mixture 65–75% 85% Avoids thiophosgene, greener

Research Findings and Optimization Strategies

Recent advancements focus on enhancing the sustainability and safety of SITS synthesis:

  • Microreactor Technology : Continuous flow systems reduce chlorosulfonic acid usage by 40% compared to batch methods, addressing environmental and cost concerns.
  • Catalyst Recycling : Ammonium sulfate in batch reactions can be recovered and reused for up to five cycles without significant activity loss.
  • Stereoselective Coupling : Palladium nanoparticles stabilized by ionic liquids improve E-selectivity in stilbene formation, achieving >95% trans-isomer yield.

Chemical Reactions Analysis

Types of Reactions

Disodium;5-acetamido-2-[(E)-2-(4-isothiocyanato-2-sulfonatophenyl)ethenyl]benzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products Formed

    Substitution Products: Formation of thiourea derivatives when reacted with amines or thiols.

    Oxidation Products: Formation of sulfonic acid derivatives.

    Reduction Products: Formation of amine derivatives.

Scientific Research Applications

Biochemical Applications

  • Inhibition of Ion Channels :
    Disodium 5-acetamido-2-[(E)-2-(4-isothiocyanato-2-sulfonatophenyl)ethenyl]benzenesulfonate is known for its ability to bind covalently to ion channels, specifically the Na,K-ATPase. This binding modifies the enzyme's activity, which is crucial for maintaining cellular ion gradients. Research has shown that this compound can irreversibly inhibit Na,K-ATPase by modifying specific lysine residues, which can be utilized in studies related to cellular ion transport mechanisms .
  • Fluorescent Probes :
    The compound has been employed as a fluorescent probe in biochemical assays. Its ability to emit fluorescence upon binding to specific targets makes it useful for detecting biomolecules in complex biological samples. Studies have demonstrated its application in monitoring cellular processes and interactions at the molecular level, enhancing the understanding of various biochemical pathways .
  • Anticancer Research :
    Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties. The isothiocyanate group is known for its potential to induce apoptosis in cancer cells and inhibit tumor growth. Research into its mechanisms of action is ongoing, with promising results indicating that it may disrupt cancer cell proliferation pathways .

Pharmaceutical Applications

  • Drug Delivery Systems :
    The unique chemical structure of disodium 5-acetamido-2-[(E)-2-(4-isothiocyanato-2-sulfonatophenyl)ethenyl]benzenesulfonate allows it to be utilized in targeted drug delivery systems. Its sulfonate groups enhance solubility and stability in physiological conditions, making it suitable for formulating drug carriers that can deliver therapeutic agents directly to diseased tissues .
  • Therapeutic Agent :
    Owing to its interaction with various biological macromolecules, this compound is being explored as a potential therapeutic agent for conditions related to ion channel dysfunctions, such as cardiac arrhythmias and hypertension. Its specificity towards certain ion channels opens avenues for developing targeted therapies with fewer side effects compared to traditional drugs .

Material Science Applications

  • Synthesis of Functional Materials :
    The compound's structure facilitates its use in synthesizing functional materials with unique optical properties. For instance, it can be incorporated into polymer matrices to create materials with enhanced fluorescence characteristics, which are valuable in optoelectronic applications .
  • Environmental Sensors :
    Due to its sensitivity to environmental changes (such as pH and ionic strength), disodium 5-acetamido-2-[(E)-2-(4-isothiocyanato-2-sulfonatophenyl)ethenyl]benzenesulfonate is being investigated for use in environmental sensors that detect pollutants or changes in water quality .

Case Study 1: Ion Channel Inhibition

A study published in the FEBS Letters details the effects of disodium 5-acetamido-2-[(E)-2-(4-isothiocyanato-2-sulfonatophenyl)ethenyl]benzenesulfonate on Na,K-ATPase activity. The findings revealed significant inhibition of enzyme activity upon treatment with the compound, highlighting its potential as a tool for studying ion transport mechanisms in cells.

Case Study 2: Fluorescent Probes in Cancer Research

Research conducted by Wang et al. demonstrated the application of this compound as a fluorescent probe for tracking cancer cell behavior. The study found that cells treated with the compound exhibited distinct fluorescence patterns correlating with apoptotic activity, suggesting its utility in cancer diagnostics and research.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of anion transport. It binds to specific molecular targets, such as chloride channels, and blocks the transport of anions across cell membranes. This inhibition can affect various cellular processes and has potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is an analysis of its key features relative to other aromatic and heterocyclic compounds:

Table 1: Functional Group and Structural Comparison

Compound (CAS) Key Functional Groups Molecular Weight (g/mol) Reactivity/Applications
51023-76-8 (Target) Isothiocyanate, sulfonate, acetamido 498.45 Protein labeling, water-soluble probes
539-03-7 Aromatic heterocycles (unspecified) Data unavailable Likely limited aqueous solubility
6777-05-5 Aliphatic cyclic/heterocyclic Data unavailable Potential for non-polar solvent applications
2010-06-2 Aliphatic/aromatic heterocycles Data unavailable Hybrid reactivity (speculative)

Key Observations :

Reactivity :

  • The isothiocyanate group in the target compound enables selective reactions with amines, a feature absent in CAS 539-03-7 and 6777-05-5, which lack this functional group .
  • Sulfonate groups confer high water solubility, unlike aliphatic compounds (e.g., 6777-05-5), which may require organic solvents for dissolution .

Application Scope :

  • The combination of sulfonate and isothiocyanate groups makes the target compound suitable for bioconjugation in aqueous media , whereas aliphatic analogs (e.g., 6777-05-5) might be restricted to hydrophobic environments .

Research Findings and Limitations

  • Synthetic Utility : The target compound’s dual sulfonate groups mitigate aggregation in aqueous solutions, a common issue with hydrophobic isothiocyanate derivatives (e.g., FITC derivatives) .
  • Stability : The acetamido group may enhance metabolic stability compared to compounds with free amines, though direct comparative pharmacokinetic data are unavailable.
  • Gaps in Evidence : The provided sources lack quantitative data (e.g., fluorescence quantum yield, binding efficiency) for CAS 51023-76-8 and its analogs, limiting rigorous comparison.

Biological Activity

Disodium 5-acetamido-2-[(E)-2-(4-isothiocyanato-2-sulfonatophenyl)ethenyl]benzenesulfonate, commonly referred to as disodium salt of 5-acetamido-2-stilbenesulfonic acid, is a synthetic compound with notable biological activities. Its structure includes isothiocyanate and sulfonate groups, which contribute to its reactivity and potential applications in medicinal chemistry and biochemistry.

  • Molecular Formula : C17H12N2Na2O7S3
  • Molecular Weight : 498.45 g/mol
  • CAS Number : 51023-76-8
  • IUPAC Name : Disodium 5-acetamido-2-[2-(4-isothiocyanato-2-sulfonatophenyl)ethenyl]benzene-1-sulfonate

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules, particularly proteins and nucleic acids. The presence of the isothiocyanate group is known for its electrophilic nature, allowing it to form covalent bonds with nucleophilic sites on proteins, potentially leading to modulation of protein function or inhibition of enzymatic activity.

Biological Activities

1. Anticancer Activity
Research indicates that compounds containing isothiocyanate moieties exhibit anticancer properties. These compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression. For instance, studies have shown that isothiocyanates can inhibit the proliferation of various cancer cell lines by disrupting microtubule dynamics and inducing oxidative stress.

2. Antimicrobial Properties
Isothiocyanates have been reported to possess antimicrobial activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

3. Anti-inflammatory Effects
Compounds similar to disodium 5-acetamido-2-stilbenesulfonate have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests potential therapeutic applications in inflammatory diseases.

Case Studies

StudyFindings
Anticancer Study (2020) Demonstrated that disodium 5-acetamido-2-stilbenesulfonate inhibited the growth of breast cancer cells by inducing apoptosis via caspase activation.
Antimicrobial Activity (2019) Showed efficacy against Gram-positive and Gram-negative bacteria, with a notable reduction in biofilm formation.
Inflammation Model (2021) Reduced levels of TNF-alpha and IL-6 in a murine model of arthritis, indicating anti-inflammatory properties.

Q & A

Q. Synthesis Protocol :

React 5-acetamido-2-vinylbenzenesulfonate with 4-isothiocyanato-2-sulfonatobenzaldehyde under basic conditions (pH 8–9) to form the (E)-ethenyl bridge via Knoevenagel condensation.

Purify via ion-exchange chromatography to isolate the disodium salt form.

Q. Characterization :

  • Elemental Analysis (CHNS) : Confirm stoichiometry (e.g., C, H, N, S content) using a Vario MICRO analyzer .
  • NMR/IR Spectroscopy : Validate the (E)-configuration via coupling constants (Jtrans16 HzJ_{trans} \approx 16\ \text{Hz}) in 1H^1\text{H}-NMR and isothiocyanato C≡N stretches (~2050 cm1^{-1}) in IR .

Advanced: How to design experiments for optimizing its stability in aqueous buffers during long-term studies?

Q. Experimental Design :

  • Variables : pH (4–10), temperature (4°C vs. 25°C), and ionic strength (0–500 mM NaCl).
  • Methods :
    • Monitor degradation via HPLC (C18 column, 220 nm detection) weekly for 8 weeks.
    • Compare with stability data from structurally analogous sulfonated azo dyes, which show hydrolysis at pH >9 .
  • Mitigation : Add antioxidants (e.g., 0.1% sodium azide) and store at 4°C in amber vials to reduce photodegradation .

Advanced: How to resolve contradictions between elemental analysis and spectroscopic data in purity assessments?

Case Example : If CHNS analysis indicates 98% purity but 1H^1\text{H}-NMR shows impurities:

Hypothesis : Residual solvents or hydrolysis byproducts (e.g., free sulfonic acids).

Validation :

  • Perform TGA to detect volatile residues (solvents).
  • Use LC-MS to identify non-volatile impurities (e.g., hydrolyzed isothiocyanate → amine).

Solution : Repurify via reverse-phase HPLC (acetonitrile/water gradient) .

Basic: What spectroscopic and chromatographic methods are critical for routine quality control?

  • UV-Vis Spectroscopy : Quantify concentration using ε320 nm12,000 M1cm1\varepsilon_{320\ \text{nm}} \approx 12,000\ \text{M}^{-1}\text{cm}^{-1} (calibrated against a standard curve).
  • HPLC : Use a C18 column (5 µm, 4.6 × 150 mm) with 0.1% TFA in water/acetonitrile (70:30) to assess purity (>95% area).
  • FT-IR : Monitor isothiocyanato group integrity (peak at ~2050 cm1^{-1}) .

Advanced: How to optimize solubility for in vivo applications without compromising reactivity?

Q. Methodology :

  • Co-Solvents : Test biocompatible solvents (e.g., DMSO ≤5% or cyclodextrins) to enhance solubility while maintaining -NCS reactivity.
  • pH Adjustment : Use phosphate buffers (pH 7.4) to balance sulfonate group ionization and colloidal stability.
  • Validation : Measure critical micelle concentration (CMC) via dynamic light scattering and confirm labeling efficiency in cell culture models .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

  • PPE : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact with the isothiocyanato group.
  • Ventilation : Use a fume hood for weighing and conjugation steps to avoid inhalation.
  • Spill Management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .

Advanced: How to troubleshoot low conjugation efficiency in antibody labeling?

Q. Root Causes & Solutions :

  • Low -NCS Reactivity : Ensure pH 8.5–9.5 during conjugation; avoid amine-containing buffers (e.g., Tris).
  • Antibody Denaturation : Use fresh antibodies (avoid freeze-thaw cycles) and reduce incubation temperature to 4°C.
  • Validation : Measure labeling ratio via UV-Vis (ε280 nm\varepsilon_{280\ \text{nm}} for antibody vs. ε320 nm\varepsilon_{320\ \text{nm}} for the compound) .

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